Vinyloxytrimethylsilane
Description
Historical Context of Vinyloxytrimethylsilane Discovery and Early Studies
The development of this compound is intrinsically linked to the broader exploration of silyl (B83357) enol ethers, which emerged as pivotal intermediates in organic synthesis. Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The oxygen atom of the enolate acts as a nucleophile, forming a strong silicon-oxygen bond. wikipedia.org
A landmark development that highlighted the utility of silyl enol ethers like this compound was the Mukaiyama aldol (B89426) reaction, first reported in 1973. nih.govunipd.it This reaction involves the Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, providing a powerful method for constructing carbon-carbon bonds. nih.gov The discovery and subsequent development of this reaction marked a significant advance in synthetic organic chemistry and solidified the importance of silyl enol ethers as storable and easy-to-handle enolate equivalents. unipd.it
Early studies also investigated the use of this compound as a monomer in polymerization processes. Research dating back to the 1960s demonstrated that the polymerization of this compound under different conditions could yield poly(vinyl alcohol) with varying tacticities (stereochemical arrangements). iupac.org This early work underscored the compound's potential in materials science, complementing its growing importance in synthetic organic chemistry.
Significance of this compound as a Chemical Precursor and Synthetic Tool
This compound is a cornerstone reagent in a multitude of chemical transformations, serving as a versatile precursor and a powerful tool for constructing complex molecules. guidechem.com Its significance stems from the reactivity of both the vinyl and the trimethylsilyl moieties.
Key applications include:
The Mukaiyama Aldol Reaction: As a fundamental silyl enol ether, this compound is extensively used in this reaction to form β-hydroxy ketones. acs.org The reaction is prized for its reliability in creating new carbon-carbon bonds, and chelation-controlled versions allow for highly diastereoselective synthesis of diol units, a common motif in natural products. mdpi.com
Polymer Synthesis: It functions as a monomer in polymerization reactions to produce polymers with desirable characteristics, such as enhanced thermal stability and flexibility. guidechem.com It is also employed as a crosslinking agent in the production of silicone polymers. guidechem.com
Tandem Catalysis: In the field of organometallic chemistry, this compound is used to generate active catalyst species in situ. For instance, it reacts with second-generation Grubbs catalysts to form a well-defined ruthenium hydride, which can then catalyze olefin isomerization in tandem with metathesis reactions, enabling the efficient synthesis of complex structures like protected indoles. scispace.comrsc.orgsoton.ac.uk
Palladium-Catalyzed Cross-Coupling: Researchers have developed efficient methods for synthesizing acetophenones through the palladium-catalyzed reaction of aryl iodides with this compound. acs.orgscispace.com
Synthesis of Heterocycles and Intermediates: The compound is a precursor in the preparation of vinylsilanes and serves as a reactive intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.com It has been used in multi-step syntheses of complex targets such as bridged hydantoins. mdpi.comresearchgate.net It also participates in Mannich-type reactions with N-acyliminium ions to form various adducts. acs.org
Classification and Structural Features of this compound within Organosilicon Chemistry
This compound belongs to the class of organosilicon compounds, which are characterized by containing at least one carbon-silicon bond. lkouniv.ac.in More specifically, it is classified as a silyl enol ether . wikipedia.org This functional group consists of an enolate bonded to a silyl group through the oxygen atom. wikipedia.org The general structure is R₃Si−O−CR=CR₂.
The molecular structure of this compound features a central oxygen atom linking a trimethylsilyl group (–Si(CH₃)₃) to a vinyl group (–CH=CH₂). guidechem.com The silicon atom imparts unique chemical properties, and the Si-O bond is notably strong. wikipedia.orglkouniv.ac.in The presence of the electron-rich carbon-carbon double bond makes the molecule susceptible to attack by electrophiles. wikipedia.org This structural arrangement is the source of its versatile reactivity, allowing it to act as a nucleophile in reactions like the Mukaiyama aldol addition and as a precursor for other organosilicon reagents. wikipedia.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OSi | guidechem.comuni.lu |
| Molecular Weight | 116.24 g/mol | cymitquimica.comthermofisher.com |
| Appearance | Colorless to pale yellow liquid | guidechem.comcymitquimica.comthermofisher.com |
| Boiling Point | 74-75 °C | chemicalbook.com |
| Density | ~0.78 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | ~1.389 at 20 °C | thermofisher.comchemicalbook.com |
Table 2: Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 6213-94-1 | guidechem.comchemicalbook.com |
| IUPAC Name | (ethenyloxy)trimethylsilane | thermofisher.comthermofisher.com |
| Synonyms | Trimethyl(vinyloxy)silane, Trimethylsilyl vinyl ether | guidechem.comcymitquimica.com |
| InChIKey | HFTNNOZFRQLFQB-UHFFFAOYSA-N | uni.luthermofisher.com |
| Canonical SMILES | CSi(C)OC=C | uni.lubiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNNOZFRQLFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-59-0 | |
| Record name | Silane, (ethenyloxy)trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4064137 | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6213-94-1 | |
| Record name | (Ethenyloxy)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(vinyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Vinyloxy)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QR5369YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Vinyloxytrimethylsilane
Established Synthetic Routes to Vinyloxytrimethylsilane
Several methods have been developed for the synthesis of this compound, with some of the most prominent ones involving the reaction of silylating agents with carbonyl compounds or their derivatives.
A common and direct method for preparing this compound involves the reaction of chlorotrimethylsilane (B32843) with acetaldehyde (B116499). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The choice of solvent can significantly influence the outcome of the reaction between chlorotrimethylsilane and acetaldehyde. wikipedia.org Solvents affect chemical reactivity and molecular associations by influencing solubility, stability, and reaction rates. wikipedia.org The polarity of the solvent plays a crucial role; polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions where a charge is developed. wikipedia.orglibretexts.org In the context of silylation reactions, the solvent's ability to dissolve reactants and solvate ionic species is important. For instance, aprotic solvents are often preferred to avoid side reactions with the silylating agent or the base. While specific studies detailing a broad range of solvent effects on this particular reaction are not extensively available in the provided results, general principles of solvent effects in nucleophilic substitution and condensation reactions apply. wikipedia.orgiupac.org The use of solvents like anhydrous benzene (B151609) has been reported in similar reactions. google.com
Triethylamine (B128534) is a commonly used base in the synthesis of this compound from chlorotrimethylsilane and acetaldehyde. wikipedia.org Its primary function is to act as a hydrogen chloride scavenger. wikipedia.org The reaction between chlorotrimethylsilane and the enolizable acetaldehyde generates hydrogen chloride, which can lead to undesirable side reactions or decomposition of the product. Triethylamine reacts with the liberated hydrogen chloride to form triethylamine hydrochloride, a salt that often precipitates out of the reaction mixture, driving the equilibrium towards the formation of the desired silyl (B83357) enol ether. google.comwikipedia.org The use of a sufficient amount of triethylamine to neutralize all the generated hydrogen chloride is crucial for the reaction to proceed efficiently. google.com
| Reactant/Reagent | Role | Typical Byproduct |
| Chlorotrimethylsilane | Silylating agent | - |
| Acetaldehyde | Enolizable carbonyl compound | - |
| Triethylamine | Base, HCl scavenger | Triethylamine hydrochloride |
The kinetics of the reaction between chlorotrimethylsilane and acetaldehyde are influenced by factors such as temperature, reactant concentrations, and the efficiency of the base. researchgate.net Optimizing these parameters is key to maximizing the yield of this compound. For example, maintaining a low reaction temperature, often below 30°C, during the addition of reactants can help control the reaction rate and prevent side reactions. google.com The order of addition of reagents can also be a critical factor. In some procedures, chlorotrimethylsilane is added to a mixture of the carbonyl compound and the base. google.com The reaction time is another important variable that needs to be monitored to ensure completion. google.com Yields can be further improved by careful purification of the product, typically through distillation, to remove the triethylamine hydrochloride salt and any unreacted starting materials. google.comescholarship.org
| Parameter | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and side reactions | Maintain low temperatures (e.g., below 30°C) |
| Reactant Concentration | Influences reaction rate | Controlled addition of reactants |
| Reaction Time | Determines extent of reaction | Monitor for completion (e.g., by GC) |
| Purification | Removes byproducts and impurities | Distillation |
Historically, organomercury compounds were utilized in the synthesis of silyl enol ethers. This approach, sometimes associated with Nesmeyanov's work on organometallic compounds, involved the reaction of mercury derivatives of carbonyl compounds with chlorosilanes. While effective, the high toxicity of mercury compounds has led to these methods being largely superseded by safer alternatives.
An alternative synthetic route involves the reaction of an organosilane chloride, such as chlorotrimethylsilane, with an enolizable aldehyde or ketone in the presence of zinc chloride as a catalyst. google.com This method also requires a binding agent for the hydrogen chloride that is liberated during the reaction, with triethylamine being a common choice. google.com The use of zinc chloride can facilitate the enolization of the carbonyl compound and promote the subsequent silylation. This process has the advantage of using readily accessible starting materials. google.com The amount of zinc chloride catalyst can vary, for example, between 0.1 g and 5 g per 100 g of the silicon compound used. google.com The reaction is often carried out in an inert solvent like benzene, and the temperature is controlled to ensure a smooth reaction. google.com For instance, a reaction might be initiated at around 0°C and then allowed to warm to room temperature. google.com
Reaction of Chlorotrimethylsilane with Acetaldehyde
Emerging and Novel Synthetic Pathways for this compound
The synthesis of this compound, a key intermediate in organic chemistry, has evolved beyond traditional methods, with a growing emphasis on catalytic efficiency, sustainability, and industrial scalability. Novel pathways are being explored to enhance reaction rates, improve selectivity, and reduce the environmental impact associated with its production.
Catalytic Approaches in this compound Synthesis
Catalysis is at the forefront of modern synthetic strategies for this compound and related silyl enol ethers, offering significant advantages over stoichiometric reactions. mdpi.com Catalytic methods can lead to important organic transformations in a single step under sustainable conditions. mdpi.com The development of both metal-based and non-metallic catalyst systems has opened new avenues for more efficient and controlled syntheses.
Transition metal complexes are widely employed as catalysts in organic synthesis due to their ability to facilitate transformations under mild conditions. mdpi.comnih.govdiva-portal.org In the context of silyl enol ether synthesis, several transition metals have proven effective.
One established method for preparing vinyloxy-containing organosilicon compounds involves the reaction of an organosilane chloride with an enolizable aldehyde or ketone in the presence of zinc chloride (a transition metal salt) and an agent to bind the liberated hydrogen chloride. google.com The presence of zinc chloride has been shown to be crucial for the reaction's success, with significantly lower yields observed in its absence. google.com
More recent research into silyl enol ether synthesis has explored a variety of transition metal catalysts:
Palladium and Platinum: Palladium and platinum complexes have been shown to catalyze the reaction of silacyclobutanes with acid chlorides to produce cyclic silyl enol ethers in excellent yields. acs.org While platinum catalysis was found to be unreactive for certain specific silyloxy-1,6-enyne substrates, it remains a key area of investigation for other cyclization reactions. nih.gov
Nickel: Nickel-catalyzed methods have been developed for the regio- and stereoselective synthesis of Z-silyl enol ethers. acs.orgnih.gov This approach utilizes a Ni(I) dimer that converts to a [Ni(II)-H] species, which acts as the active catalyst for chain-walking and functionalization. acs.orgnih.govresearchgate.net
Cobalt: A cobalt-based catalytic system has been engineered for the one-carbon extension of aldehydes to form (Z)-silyl enol ethers. acs.org This system operates under mild conditions and demonstrates broad substrate compatibility. acs.orgnih.gov
The table below summarizes various transition metal catalysts used in the synthesis of silyl enol ethers, which are structurally related to this compound.
| Catalyst System | Substrates | Product Type | Key Features |
| Zinc Chloride / Triethylamine | Enolizable Aldehyde/Ketone + Trimethylchlorosilane | This compound | Effective for direct synthesis; industrial potential. google.com |
| Platinum / Palladium Complexes | Silacyclobutanes + Acid Chlorides | Cyclic Silyl Enol Ethers | Catalyzes ring-opening and silylation. acs.org |
| Nickel(I) Dimer / Mn | Ketones with distant olefins + Chlorosilanes | Z-Silyl Enol Ethers | Remote functionalization via chain-walking; high Z-selectivity. acs.orgnih.govresearchgate.net |
| Cobalt / Boron-ligand | Aldehydes | (Z)-Silyl Enol Ethers | Cooperative catalysis for one-carbon extension. acs.org |
To circumvent the costs and potential toxicity associated with transition metals, non-metallic catalyst systems have emerged as a promising alternative. rsc.orgresearchgate.net These methods often align with green chemistry principles by using organocatalysts or simple base catalysis.
A notable development is the synthesis of silyl enol ethers using a catalytic amount of a solid-supported, non-metallic base, such as polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP). thieme-connect.dethieme-connect.com This heterogeneous catalysis approach allows for easy separation and recycling of the catalyst. thieme-connect.de
Another approach involves the use of strong, non-metallic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A patented method describes the synthesis of this compound by reacting acetaldehyde and chlorotrimethylsilane in the presence of DBU in DMF. google.com
Furthermore, organocatalysts like triflic imide (Tf₂NH) have been shown to effectively catalyze the isomerization of kinetically favored silyl enol ethers into their more thermodynamically stable counterparts under mild conditions. beilstein-journals.org While this is not a direct synthesis, it represents a non-metallic catalytic method for manipulating these compounds. beilstein-journals.org
| Catalyst System | Reagents | Reaction Type | Key Features |
| Polystyrene-supported base (PS-BEMP) | Ketone/Aldehyde + BSA | Silyl Enol Ether Synthesis | Heterogeneous, recyclable catalyst; solvent-free conditions. thieme-connect.dethieme-connect.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetaldehyde + Chlorotrimethylsilane | This compound Synthesis | Homogeneous base catalysis. google.com |
| Triflic Imide (Tf₂NH) | Kinetically favored Silyl Enol Ether | Isomerization | Organocatalytic; mild conditions; high yields. beilstein-journals.org |
Green Chemistry Principles in this compound Preparation
The preparation of this compound and related silyl enol ethers is increasingly being viewed through the lens of green chemistry, which aims to minimize environmental impact and enhance safety. rsc.org Key principles are being applied to develop more sustainable synthetic protocols.
Catalysis over Stoichiometry (Principle 9): The shift from stoichiometric reagents (e.g., strong bases like LDA used in equimolar amounts) to catalytic methods using transition metals or organocatalysts significantly reduces waste and improves atom economy. acs.orgthieme-connect.de Catalytic processes are inherently more efficient as a small amount of catalyst can generate large quantities of product. thieme-connect.de
Safer Solvents and Conditions (Principle 5): A significant advancement is the development of solvent-free procedures for silyl enol ether synthesis. thieme-connect.dethieme-connect.com By eliminating volatile organic solvents, these methods reduce emissions and hazards. One such method employs a solid-supported base and a silylating agent at 60 °C without any solvent, offering a much greener alternative to traditional protocols that often require very low temperatures (-78 °C). thieme-connect.dethieme-connect.com
Energy Efficiency (Principle 6): Traditional methods often require cryogenic temperatures, which are energy-intensive to maintain. thieme-connect.de Newer catalytic systems that operate at ambient or moderately elevated temperatures (e.g., 60 °C) are more energy-efficient. acs.orgthieme-connect.de The use of photochemical synthesis, which uses visible light to drive reactions, is another emerging green strategy. bohrium.com
Waste Prevention (Principle 1): The use of recyclable, heterogeneous catalysts, such as polymer-supported bases, directly addresses waste prevention. thieme-connect.de After the reaction, the catalyst can be filtered off and reused in subsequent batches, minimizing chemical waste. thieme-connect.de Additionally, methods that exhibit high atom economy and low E-Factor (environmental factor) scores are being prioritized, as seen in visible light-mediated syntheses that avoid metal catalysts. rsc.org
Scale-Up Considerations and Industrial Synthesis
The industrial production of this compound is crucial for its use as a versatile reagent in large-scale manufacturing processes. guidechem.com The primary industrial synthesis route often involves the reaction of an enolizable aldehyde or ketone with a chlorosilane, typically trimethylchlorosilane, in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger. google.comiotasilane.com
A key patent describes a process where an aldehyde or ketone reacts with an organosilicon chloride in the presence of zinc chloride as a catalyst and a reagent to bind the liberated hydrogen chloride. google.com For example, reacting acetophenone (B1666503) with trimethylchlorosilane and triethylamine, catalyzed by zinc chloride, produces dimethyl-bis(1-phenyl-1-ethenyloxy)silane. google.com A similar reaction using acetaldehyde would yield this compound. The process involves heating the mixture, followed by filtration of the precipitated amine hydrochloride salt and distillation of the liquid phase to isolate the final product. google.com
When considering the scale-up of such processes, several factors are critical:
Reaction Control: Maintaining temperature control during the exothermic addition of reagents is crucial for safety and to prevent side reactions.
Reagent Purity: The use of dry solvents and freshly distilled reagents is often necessary to prevent hydrolysis of the chlorosilane and the silyl enol ether product. iotasilane.com
Product Isolation: Efficient separation of the product from the amine salt and byproducts is essential. Industrial processes rely on robust filtration and fractional distillation setups. google.com
Process Efficiency: To improve efficiency and sustainability on a large scale, the development of continuous flow processes is a key area of interest. Flow chemistry can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing. researchgate.net
Catalyst Recovery: For catalytic versions of the synthesis, especially those using expensive transition metals or recoverable heterogeneous catalysts, efficient recovery and recycling protocols are vital for economic viability on an industrial scale. thieme-connect.de
Chemical Reactivity and Reaction Mechanisms of Vinyloxytrimethylsilane
Vinyloxytrimethylsilane as a Silyl (B83357) Enol Ether Analog
This compound is classified as a silyl enol ether. These compounds are significant intermediates in organic synthesis, featuring an enolate bonded through its oxygen atom to a trialkylsilyl group, in this case, trimethylsilyl (B98337). wikipedia.org Silyl enol ethers like this compound are regarded as stable, isolable forms of enolates, which are otherwise highly reactive. core.ac.uk This stability allows them to serve as mild and neutral nucleophiles in various chemical transformations. wikipedia.org
The enol ether portion of this compound confers its nucleophilic properties. As electron-rich molecules, silyl enol ethers act as activated alkenes, readily reacting with suitable electrophiles. youtube.com The nucleophilicity is centered on the α-carbon of the original carbonyl compound from which it is derived. This is because the carbon center is considered softer in nature compared to the oxygen atom, making it the preferred site for attack in many reactions. youtube.com While neutral silyl enol ethers are effective nucleophiles, their reactivity can be enhanced. The removal of the trimethylsilyl protecting group generates a more potent lithium or other metal enolate, which is an anionic species and therefore a stronger nucleophile. wikipedia.orgyoutube.com
Despite its stability, the Si-O bond is also strategically reactive. It can be readily formed to "trap" a transient enolate and can be cleaved under specific conditions, often through hydrolysis or by using fluoride (B91410) ion sources. wikipedia.orgfiveable.me This controlled formation and cleavage are fundamental to its utility as a protecting group for enols and in reactions where the enolate is regenerated in situ. fiveable.me For instance, the hydrolysis of a silyl enol ether cleaves the Si-O bond to yield a carbonyl compound and a silanol (B1196071), which typically dimerizes to a disiloxane. wikipedia.org
Carbon-Carbon Bond Formation Reactions
This compound is a key reagent in carbon-carbon bond formation, most notably in the context of the Mukaiyama aldol (B89426) reaction. This reaction provides a powerful method for the construction of complex organic molecules, particularly those containing β-hydroxy carbonyl motifs. nih.govrsc.org
The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether, such as this compound, and a carbonyl compound, typically an aldehyde or ketone. rsc.orgwikipedia.org Discovered by Teruaki Mukaiyama, this reaction allows for a crossed aldol reaction without the issue of self-condensation that can plague traditional base-mediated aldol reactions. wikipedia.org The general mechanism involves the activation of the carbonyl electrophile by a Lewis acid, followed by the nucleophilic attack of the silyl enol ether. nih.gov A subsequent workup step cleaves the silyl group to afford the β-hydroxy carbonyl product. nih.gov
The vinylogous variant of the Mukaiyama aldol reaction (VMAR) is particularly relevant for substrates like this compound. mdpi.com In this extension, the nucleophilic character of the silyl enol ether is relayed through an adjacent double bond, allowing for the formation of larger molecular frameworks and the simultaneous creation of two new stereocenters. mdpi.com
A significant advancement in the Mukaiyama aldol reaction is the development of catalytic and enantioselective versions, which enable the synthesis of chiral molecules. msu.edu This is achieved by using a chiral Lewis acid or another type of chiral catalyst that controls the facial selectivity of the nucleophilic attack on the prochiral carbonyl compound. mdpi.commsu.edu A variety of catalyst systems have been successfully employed to mediate these transformations with high levels of enantioselectivity. mdpi.comnih.gov
For example, chiral copper(II) complexes and BINOL/Ti(OiPr)₄ (BITIP) systems have proven to be effective catalysts. nih.govbohrium.com Metal-free approaches have also been developed, such as the use of hydrogen-bonding TADDOL catalysts, which activate the electrophilic carbonyl group toward nucleophilic attack. nih.gov These methods provide access to enantiomerically enriched polyketide derivatives, which are common motifs in many natural products. nih.govnih.gov
| Catalyst System | Type of Reaction | Typical Electrophile | Key Feature |
|---|---|---|---|
| Copper(II)/Tol-BINAP | Vinylogous Mukaiyama Aldol | Aldehydes | Specifically designed for enantioselective VMA reactions. mdpi.com |
| Bisoxazoline–copper(II) complexes | Vinylogous Mukaiyama Aldol | Aldehydes | Effective in mediating VMA reactions via electrophile activation. mdpi.com |
| BINOL/Ti(OiPr)₄ (BITIP) | Vinylogous Mukaiyama Aldol | Aliphatic Aldehydes | Provides access to δ-hydroxy-α,β-unsaturated thiolesters. nih.gov |
| TADDOL | Hydrogen Bond Catalyzed VMA | Reactive Aldehydes (e.g., glyoxylates) | Metal-free activation of the electrophile. nih.gov |
The stereochemical outcome of the Mukaiyama aldol reaction, specifically the relative stereochemistry (syn vs. anti) of the product, is highly dependent on the reaction conditions, the nature of the substrates, and the choice of Lewis acid. wikipedia.orgorganic-chemistry.org Unlike traditional enolate-based aldol reactions, the Mukaiyama addition is generally believed to proceed through an open transition state rather than a closed, cyclic Zimmerman-Traxler type model. wikipedia.orgorganic-chemistry.org
Stereocontrol can be exerted through several strategies:
Substrate Control: An existing stereocenter in the aldehyde or silyl enol ether can direct the approach of the reaction partners. mdpi.com Chelation control is a specific example, where an α- or β-alkoxy group on the aldehyde coordinates to the Lewis acid, creating a rigid cyclic intermediate that biases one face of the carbonyl to attack. msu.edu
Catalyst Control: As discussed previously, an external chiral catalyst serves as the primary element for controlling the stereochemistry, which is crucial when reacting achiral substrates. mdpi.commsu.edu This approach can be powerful enough to override the inherent facial selectivity of a chiral substrate. nih.gov
In the vinylogous Mukaiyama aldol reaction, the stereochemical challenge is greater as two new stereogenic centers can be formed, leading to the possibility of four stereoisomers. mdpi.com The development of highly diastereoselective and enantioselective methods for VMA reactions is therefore a key area of research, providing efficient routes to complex structures like polyketides. mdpi.combohrium.com
| Factor | Influence on Stereochemical Outcome | Example Mechanism |
|---|---|---|
| Lewis Acid | Determines the geometry of the transition state (open vs. chelated). msu.eduorganic-chemistry.org | TiCl₄ can promote chelation with α/β-alkoxy aldehydes, leading to high syn-selectivity. msu.edu |
| Substrate Structure | Steric bulk and existing stereocenters influence facial selectivity. mdpi.comorganic-chemistry.org | Chiral aldehydes can exhibit high diastereofacial selectivity. msu.edu |
| Silyl Enol Ether Geometry | The (E) or (Z) geometry of the enol ether can influence the syn/anti ratio of the product. wikipedia.org | Reaction of (Z)- or (E)-enol silanes can lead to different diastereomeric ratios. wikipedia.org |
| Chiral Catalyst | Induces asymmetry in the transition state, favoring one enantiomer. mdpi.comnih.gov | A chiral copper-bisoxazoline complex creates a chiral environment around the aldehyde. mdpi.com |
Mukaiyama Aldol Reactions Utilizing this compound
Mechanistic Pathways and Transition State Analysis
The reactivity of this compound is governed by its nature as a silyl enol ether. These compounds can react as carbon nucleophiles in the presence of an activating agent, such as a Lewis acid, or participate in pericyclic reactions. The mechanistic pathways and the structures of the transition states are crucial for understanding the stereochemical outcomes of these reactions.
For reactions analogous to the aldol addition, the Zimmerman-Traxler model is often invoked to explain the stereoselectivity. This model proposes a chair-like, six-membered ring transition state involving the enolate (derived from the silyl enol ether), the aldehyde, and a metal center (from the Lewis acid activator). For a (Z)-silyl enol ether, this model predicts a syn-aldol product, while an (E)-enol ether would lead to an anti-product. The preference for a chair-like arrangement minimizes 1,3-diaxial interactions between the substituents, thus dictating the diastereoselectivity of the product.
However, in some cases, particularly with strong Lewis acids like TiCl₄, open-chain transition states may be favored. In these scenarios, the stereochemical outcome is dictated by the minimization of gauche interactions and dipole-dipole interactions in the extended transition state structure. The geometry of these transition states is highly dependent on the specific substrates, Lewis acid, and reaction conditions.
In Prins cyclization reactions involving silyl enol ethers, the diastereoselectivity is also explained by chair-like transition states. The reaction proceeds through an oxocarbenium ion intermediate, and the subsequent cyclization places bulky substituents in pseudo-equatorial positions to minimize steric strain, leading to the observed major product. Computational and experimental studies on related systems help elucidate these pathways, confirming that the lowest energy transition states correspond to these highly ordered arrangements.
Conjugate Addition Reactions (Mukaiyama-Michael Additions)
This compound and related silyl enol ethers are key nucleophiles in the Mukaiyama-Michael reaction, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation. The reaction is typically promoted by a Lewis acid, which activates the α,β-unsaturated ketone or aldehyde, making it more electrophilic and susceptible to attack by the silyl enol ether.
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the Michael acceptor. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, facilitating the nucleophilic attack from the silyl enol ether's double bond. The attack occurs at the β-position of the unsaturated system. A subsequent silyl transfer and hydrolysis step yields the 1,5-dicarbonyl compound.
Organocatalysis has emerged as a significant alternative to metal-based Lewis acids for promoting enantioselective Mukaiyama-Michael reactions. Chiral imidazolidinones, for example, can catalyze the reaction by forming a chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the acceptor and provides a chiral environment that directs the facial selectivity of the silyl enol ether's attack, leading to high enantioselectivity.
The vinylogous Mukaiyama-Michael reaction extends this concept, where silyloxyfurans or other silylated diene systems react with electrophiles. This process allows for the construction of highly functionalized γ-butenolide structures, which are prevalent in biologically active natural products.
Table 1: Examples of Organocatalyzed Mukaiyama-Michael Reactions This table is interactive. Click on the headers to sort the data.
| Nucleophile (Silyl Enol Ether) | Electrophile (α,β-Unsaturated Aldehyde) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| (Z)-Silyl Ketene (B1206846) Acetal (S-tBu) | Crotonaldehyde | Imidazolidinone | 70 | 91 | 5.8:1 |
| (Z)-Silyl Ketene Acetal (S-Et) | Cinnamaldehyde | Imidazolidinone | 65 | 93 | 5.5:1 |
| 2-(Trimethylsilyloxy)furan | 2-Acyl Imidazole | Sc(III)-pybox | 95 | 98 | >20:1 |
Data sourced from studies on analogous silyl enol ethers.
Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound, as an electron-rich alkene (an enol ether), can function as a dienophile. In normal-electron-demand Diels-Alder reactions, the dienophile is typically electron-poor. Therefore, this compound reacts most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.
Alternatively, it can react as a dienophile with standard electron-rich or neutral dienes if the reaction is promoted by Lewis acids, which can coordinate to the oxygen atom and increase the electrophilicity of the double bond. The silyloxy group in the resulting cyclohexene (B86901) adduct can be readily hydrolyzed to a ketone, making this compound a synthetic equivalent of a ketene dienophile in these cycloadditions. The stereochemistry of the substituents on the dienophile is retained in the product, a key feature of the concerted Diels-Alder mechanism.
This compound and other vinylsilanes can undergo [2+2] cycloaddition reactions to form four-membered cyclobutane (B1203170) rings. These reactions are often photochemically induced or catalyzed by transition metals. For instance, iron-catalyzed cross-[2+2]-cycloadditions between vinylsilanes and 1,3-dienes have been reported. The regioselectivity and chemoselectivity of these reactions are influenced by the silyl substituent, which can direct the oxidative cyclization step at the metal center.
Intramolecular [2+2] cycloadditions between a vinylsilane moiety and an allene (B1206475) have also been developed. These reactions can be controlled to proceed with high regioselectivity, reacting at either the proximal or distal double bond of the allene, simply by changing the catalyst (e.g., gold catalysts) and reaction conditions. This control provides access to different bicyclic ring systems from a single precursor.
In the hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This compound, as an electron-rich dienophile, is an excellent reaction partner for electron-poor heterodienes. For example, it can react with α,β-unsaturated imines (aza-dienes) in inverse-electron-demand aza-Diels-Alder reactions. These reactions, often catalyzed by chiral organocatalysts, can produce highly functionalized nitrogen-containing heterocycles like piperidines with excellent stereocontrol.
Similarly, silyl enol ethers react with nitrosoalkenes (heterodienes containing N=O) to yield 5,6-dihydro-4H-1,2-oxazines. They can also participate in reactions with electron-deficient imines generated in situ, which function as reactive 2π components in the cycloaddition, providing access to various cyclic α-amino nitriles. The resulting cycloadducts are versatile intermediates; for instance, the silyloxy group can be hydrolyzed to a ketone, and the nitrogen-containing ring can be further modified.
Table 2: Hetero-Diels-Alder Reactivity of Silyl Enol Ethers
| Silyl Enol Ether | Heterodiene / Hetero-dienophile | Product Type |
|---|---|---|
| This compound analog | Aza-sulfonyl-1-aza-1,3-butadiene | Benzofuran-fused 2-piperidinol |
| Silyl enol ether | Nitrosoalkene | 5,6-Dihydro-4H-1,2-oxazine |
| Dienol silyl ether | Iminoacetonitrile (intramolecular) | Quinolizidine or Indolizidine |
Data compiled from various studies on silyl enol ether reactivity.
Cross-Coupling Reactions
This compound belongs to the broader class of vinylsilanes, which are versatile substrates in palladium-catalyzed cross-coupling reactions. These reactions, such as the Hiyama coupling, provide a powerful method for forming carbon-carbon bonds. In a typical Hiyama coupling, a vinylsilane is coupled with an aryl, alkenyl, or alkyl halide or triflate.
The reaction requires the activation of the silicon-carbon bond, which is generally achieved by a fluoride source (e.g., TASF or TBAF) or under basic conditions. The activator forms a hypercoordinate silicate (B1173343) species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate that is formed from the oxidative addition of the palladium(0) catalyst to the organic halide. The final step is reductive elimination from the diorganopalladium(II) complex, which yields the coupled product and regenerates the palladium(0) catalyst.
A significant advancement in this area is the development of fluoride-free cross-coupling protocols using organosilanols or their corresponding silanolates. These species can be generated from vinylsilanes and participate in cross-coupling under milder, base-mediated conditions, avoiding the often harsh fluoride activators. While moderate yields are obtained with aryl iodides, coupling with aryl bromides can be more challenging and may require specialized ligands to prevent side reactions like the dimerization of the reactive silanolate.
Radical Cross-Coupling Reactions with Activated Methylene (B1212753) Compounds
This compound can also participate in radical cross-coupling reactions, offering an alternative approach to C-C bond formation. These reactions often proceed under mild conditions and can be initiated by various means, including the use of metal catalysts.
Silver-Catalyzed Processes
A silver-catalyzed intermolecular radical umpolung cross-coupling of silyl enol ethers, including this compound, with activated methylene compounds has been developed. nih.govorganic-chemistry.org This method provides access to a diverse range of tricarbonyl compounds and demonstrates excellent functional group tolerance. nih.govorganic-chemistry.org The reaction is typically carried out using a silver salt, such as silver(I) oxide (Ag₂O), which can act as both a catalyst and a base. nih.govorganic-chemistry.org
The process is believed to initiate with the deprotonation of the activated methylene compound by the silver catalyst, followed by a single-electron transfer (SET) to generate an α-carbonyl radical. nih.gov This radical then adds to the electron-rich double bond of the silyl enol ether, forming a new carbon-centered radical intermediate. nih.gov A subsequent oxidation step, potentially involving the silver catalyst and an oxidant like atmospheric oxygen, leads to the formation of the final cross-coupled product and regeneration of the active silver species. nih.gov
Below is a table summarizing the optimized reaction conditions for the silver-catalyzed cross-coupling of a silyl enol ether with an activated methylene compound, as reported in a representative study. organic-chemistry.org
| Parameter | Condition |
| Silver Catalyst | Ag₂O |
| Solvent | 1,4-Dioxane |
| Atmosphere | Air |
| Temperature | Optimized for specific substrates |
| Reactant Ratio | Typically near-stoichiometric |
Investigation of Free Radical Pathways
The involvement of free radical intermediates in the silver-catalyzed cross-coupling of silyl enol ethers with activated methylene compounds is supported by mechanistic investigations. nih.govorganic-chemistry.org The reaction is effectively suppressed by the addition of radical inhibitors, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT), which is a strong indication of a radical-mediated pathway. organic-chemistry.org
The proposed mechanism involves a sequence of single-electron transfer (SET) events. nih.gov The initial formation of an α-carbonyl radical from the activated methylene compound is a key step. This radical's addition to the silyl enol ether generates a new radical species, which is then further oxidized to the final product. The dual role of silver oxide as both a catalyst to initiate radical formation and a base to deprotonate the methylene compound is a crucial aspect of this transformation. nih.govorganic-chemistry.org This free radical pathway provides a complementary strategy to traditional polar, two-electron reaction mechanisms for the formation of carbon-carbon bonds.
Isomerization Reactions
This compound and related enol ethers can undergo isomerization reactions, which involve the migration of the double bond. These reactions are often catalyzed by transition metals, such as ruthenium, and can be synthetically useful for accessing different isomers or for initiating subsequent transformations.
Ruthenium-Catalyzed Isomerization of Terminal Olefins
Ruthenium complexes are effective catalysts for the isomerization of terminal olefins. In the context of enol ethers like this compound, this can lead to the formation of different isomers or can be the initial step in a more complex reaction sequence. For instance, a ruthenium-catalyzed process has been developed for the dehydrogenative synthesis of esters from enol ethers and water. exlibrisgroup.com This reaction involves an initial isomerization of the enol ether, catalyzed by the ruthenium complex, followed by a dehydrogenation step. exlibrisgroup.com
The mechanism of ruthenium-catalyzed olefin isomerization often involves the formation of a ruthenium hydride species. This hydride can add across the double bond of the olefin (hydrometallation) to form a ruthenium alkyl intermediate. Subsequent β-hydride elimination from this intermediate can then regenerate the double bond in a different position, leading to the isomerized olefin and the ruthenium hydride catalyst.
Cycloisomerization Applications
Ruthenium catalysts can also promote cycloisomerization reactions of substrates containing both an enol ether moiety and another unsaturated group, such as an alkyne. A notable example is the ruthenium hydride-catalyzed cycloisomerization of substrates containing both an aryl enol ether and a silylalkyne. americanelements.comnih.govacs.org This reaction leads to the formation of 2,3-disubstituted benzofurans, which are important heterocyclic motifs in medicinal chemistry and materials science. americanelements.comnih.govacs.org
The reaction is atom-economical, as all the atoms of the starting material are incorporated into the product. americanelements.comnih.govacs.org The mechanism is thought to involve the coordination of the ruthenium catalyst to the unsaturated moieties, followed by a series of intramolecular transformations that lead to the formation of the new heterocyclic ring. This type of cycloisomerization highlights the utility of enol ethers as components in the construction of complex cyclic systems.
Reactions Involving N-Acyliminium Ions and this compound
The reaction between this compound and N-acyliminium ions is a powerful tool for carbon-carbon bond formation, offering routes to complex nitrogen-containing molecules. The outcomes of these reactions are highly dependent on the reaction environment and the structure of the N-acyliminium ion.
Mannich-Type Reactions in Gas and Solution Phases
In the gas phase, the intrinsic reactivity of cyclic N-acyliminium ions with this compound has been studied using mass spectrometry techniques. These studies have shown a remarkable divergence in reaction pathways based on the conformation of the N-acyliminium ion.
For cyclic N-acyliminium ions where the carbonyl group is locked in an s-trans conformation, the reaction proceeds through a novel tandem mechanism. The initial addition of this compound forms an unstable adduct. This intermediate then undergoes an intramolecular trimethylsilyl cation shift to the nitrogen atom, followed by the elimination of an acetaldehyde (B116499) enol molecule. The resulting N-silylated acyliminium ion then reacts with a second molecule of this compound in a simple addition to yield a stable acyclic adduct.
Conversely, in the solution phase, Mannich-type reactions are typically facilitated by Lewis acids. While specific studies detailing the reaction of this compound with N-acyliminium ions in solution are less common in the provided literature, the general mechanism for Mannich reactions involves the nucleophilic attack of the enol or enolate on the iminium ion. In the case of this compound, the trimethylsilyl group acts as a proton surrogate, and its cleavage is typically promoted by a Lewis acid to generate the reactive enol nucleophile. The reaction conditions, including the choice of solvent and the nature of the Lewis acid, are expected to play a crucial role in the efficiency and stereoselectivity of the reaction, although specific data for this compound in this context is not detailed in the available search results.
Table 1: Comparison of Mannich-Type Reactions in Gas and Solution Phases
| Feature | Gas Phase | Solution Phase (General Principles) |
|---|---|---|
| Catalyst | Typically uncatalyzed | Lewis acids or Brønsted acids |
| Key Intermediate | Conformationally distinct N-acyliminium ions | In situ generated enol from this compound |
| Reaction Pathway | Tandem reaction for s-trans conformers | Stepwise nucleophilic addition |
| Product Selectivity | Dependent on iminium ion conformation | Influenced by catalyst, solvent, and temperature |
| Observed Products | Acyclic adducts and cycloadducts | Primarily β-amino carbonyl compounds (Mannich bases) |
Formation of Acyclic Adducts and Cycloadducts
The dichotomy between the formation of acyclic adducts and cycloadducts is a key feature of the reaction between this compound and N-acyliminium ions, particularly in the gas phase.
In gas-phase experiments, cyclic N-acyliminium ions with endocyclic carbonyl groups that favor an s-cis conformation react with this compound through a distinct pathway. These ions undergo a monopolar [4+ + 2] cycloaddition reaction. This process leads to the formation of stable, resonance-stabilized cycloadducts. The formation of these cyclic products is a direct consequence of the favorable orbital overlap in the transition state dictated by the s-cis geometry of the iminium ion.
As previously mentioned, the formation of acyclic adducts in the gas phase is characteristic of s-trans N-acyliminium ions. The initial addition product is not stable and rearranges to form a new iminium ion that then captures a second molecule of this compound.
In solution, the formation of cycloadducts from silyl enol ethers and N-acyliminium ions is a known process, often proceeding through a stepwise mechanism involving a Mukaiyama-Mannich type addition followed by an intramolecular cyclization. The specific factors that would favor a cycloaddition pathway over a simple acyclic addition for this compound in solution are not explicitly detailed in the provided search results. However, it is plausible that the conformation of the N-acyliminium ion, influenced by substituents and reaction conditions, would also play a critical role in determining the product outcome in the solution phase.
Table 2: Factors Influencing Acyclic vs. Cycloadduct Formation in the Gas Phase
| N-Acyliminium Ion Conformation | Reaction Type | Primary Product |
|---|---|---|
| s-trans | Tandem Mannich-type reaction | Acyclic Adduct |
| s-cis | [4+ + 2] Cycloaddition | Cycloadduct |
Vinyloxytrimethylsilane As a Monomer and Polymer Precursor
Polymerization of Vinyloxytrimethylsilane
The polymerization of this compound, like other vinyl ethers, proceeds readily through a cationic mechanism. The electron-donating nature of the oxygen atom stabilizes the propagating carbocationic chain end, facilitating the reaction. Recent advancements have focused on controlling this polymerization to achieve polymers with specific molecular weights, low dispersity, and, crucially, controlled stereochemistry.
Cationic polymerization is a form of chain-growth polymerization where the active center is a carbocation. nih.gov For this compound, the process is initiated by an electrophile, typically a Lewis acid (e.g., BF₃·OEt₂, EtAlCl₂, TiCl₄) or a protonic acid, which adds to the electron-rich double bond of the monomer. nih.gov This creates an oxocarbenium ion at the chain end, which then propagates by sequentially adding more monomer units.
The general mechanism involves three main steps:
Initiation: A cationic initiator (I⁺) attacks the vinyl group, forming a carbocationic active center.
Propagation: The active chain end repeatedly adds monomer molecules, extending the polymer chain.
Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile, or the active site can be transferred to another molecule (monomer, solvent, or counter-ion), which can lead to uncontrolled molecular weights.
Modern controlled or "living" cationic polymerization techniques aim to suppress termination and chain transfer events. This is often achieved by establishing a rapid and reversible equilibrium between the active (cationic) propagating species and a dormant (covalent) species. researchgate.net For bulky vinyl ethers like this compound, combining Lewis acid catalysts with reversible addition-fragmentation chain transfer (RAFT) agents, such as dithiocarbamates, allows for the synthesis of polymers with controlled molecular weights and defined end-groups. researchgate.net
The spatial arrangement of the side groups along a polymer chain, known as tacticity, significantly influences the material's physical properties. wikipedia.org Isotactic (side groups on the same side) and syndiotactic (side groups on alternating sides) polymers are stereoregular and can crystallize, leading to enhanced mechanical and thermal properties, whereas atactic (random arrangement) polymers are typically amorphous. wikipedia.org
Achieving stereocontrol in the cationic polymerization of vinyl ethers has been a long-standing challenge due to the planar and highly reactive nature of the propagating oxocarbenium ion. researchgate.net However, significant progress has been made through several strategies:
Bulky Side Groups: The presence of a sterically demanding side group, such as the trimethylsilyloxy group in this compound, can influence the stereochemistry of monomer addition. researchgate.net
Lewis Acid Catalysts: The choice of Lewis acid and its counter-anion plays a crucial role. Bulky counter-anions can sterically hinder the approaching monomer, favoring a specific orientation and leading to stereoregular polymers. acs.orgcore.ac.uk For instance, systems like BF₃·OEt₂ or EtAlCl₂ have been used to produce isotactic-rich poly(vinyl ethers) at low temperatures (e.g., -78 °C). researchgate.net
Chiral Counter-ion Catalysis: A modern approach involves using a chiral counter-ion, such as one derived from 1,1'-bi-2-naphthol (B31242) (BINOL), in conjunction with a Lewis acid like TiCl₄. nsf.govmorressier.com This chiral environment biases the facial addition of the incoming monomer to the chain end, enabling catalyst-controlled stereoselective polymerization and yielding highly isotactic polymers. nsf.gov
These methods have successfully been applied to produce isotactic-rich poly(this compound). researchgate.net
Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible polymer with numerous applications, but it cannot be synthesized by the direct polymerization of its corresponding monomer, vinyl alcohol, which is unstable and tautomerizes to acetaldehyde (B116499). Therefore, PVA is commercially produced by the hydrolysis of a precursor polymer, typically poly(vinyl acetate). fao.org
This compound offers a superior route for producing highly stereoregular PVA. The process involves two key steps:
Stereospecific Polymerization: this compound is first polymerized using the stereocontrolled cationic methods described above to yield highly isotactic poly(this compound). researchgate.net
Hydrolysis: The resulting polymer is then treated with an acid, such as hydrobromic acid (HBr) in methanol, or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to cleave the silyl (B83357) ether bonds and reveal the hydroxyl groups. acs.orgresearchgate.net
This route allows for the synthesis of isotactic PVA with a high melting temperature (Tm ≈ 230°C), a significant improvement over the atactic PVA produced through conventional methods. researchgate.net Furthermore, by combining stereospecific cationic RAFT polymerization of this compound with radical RAFT polymerization of vinyl acetate, it is possible to create novel isotactic-b-atactic stereoblock PVA. researchgate.net
Table 1: Catalyst Systems for Stereoregular Polymerization of Vinyl Ethers This table is interactive. You can sort and filter the data.
| Catalyst System | Monomer Example | Resulting Tacticity | Key Features |
|---|---|---|---|
| BF₃·OEt₂ or EtAlCl₂ | Trimethylsilyl (B98337) vinyl ether | Isotactic-rich (mm ≥ 70%) | Requires low temperatures (-78°C); relies on bulky monomer side group and counter-ion effects. researchgate.net |
| Chiral Phosphoric Acid / TiCl₄ | Alkyl vinyl ethers | Highly Isotactic (>90% meso diads) | Catalyst-controlled stereoselection via chiral counter-ion; general for various vinyl ethers. nih.govnsf.gov |
| Indenyltitanium trichloride (B1173362) / MAO | Vinyl silyl ethers | Syndiotactic-rich (rr = 28-39%) | Produces PVA with different tacticity compared to traditional routes. researchgate.net |
| Dithiocarbamate / Lewis Acid | Bulky vinyl ethers | Isotactic-rich | Combines RAFT for molecular weight control with stereospecific propagation. researchgate.net |
Applications in Polymer Science and Materials Development
The unique chemical structure of this compound makes it a precursor for specialized materials where both the organic polymer backbone and the latent hydroxyl functionality can be exploited.
Holographic polymer-dispersed liquid crystal (H-PDLC) systems are advanced optical materials used in applications like switchable gratings, lenses, and displays. google.comtudublin.ie These materials are formed by recording a holographic interference pattern in a photopolymerizable syrup containing monomers, a photoinitiator, and liquid crystals. google.com During polymerization, a phase separation process occurs, creating regions rich in polymer and regions rich in liquid crystal droplets, which form the periodic structure of a diffraction grating. google.com
The polymer matrix in H-PDLCs is typically formed from acrylate (B77674) or epoxy monomers. While the direct use of this compound in mainstream H-PDLC formulations is not widely documented in the literature, its derivatives could offer potential advantages. A polymer derived from it, poly(vinyl alcohol), can act as a host or binder. The ability to form a polymer network and subsequently introduce hydroxyl groups via hydrolysis could be used to modify the surface chemistry of the polymer matrix, potentially influencing the anchoring and alignment of the liquid crystal droplets at the polymer-droplet interface.
Organic/inorganic hybrid materials combine the properties of organic polymers (flexibility, processability) with those of inorganic materials (thermal stability, rigidity). Poly(this compound) is an excellent precursor for creating such hybrids, particularly interpenetrating polymer networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com
A hybrid IPN can be formed from poly(this compound) through a dual-curing process:
Formation of the Organic Network: The this compound monomer is first polymerized (and potentially cross-linked) via its vinyl groups to form the primary organic polymer network.
Formation of the Inorganic Network: Subsequently, or simultaneously, the trimethylsilyl ether groups are subjected to hydrolysis and condensation (a sol-gel process), typically with the addition of water and an acid or base catalyst. This process converts the silyl ethers into silanol (B1196071) (Si-OH) groups, which then condense to form a rigid, three-dimensional inorganic silica (B1680970) (SiO₂) network.
The result is an IPN where the organic poly(vinyl alcohol) chains are intimately entangled with the inorganic silica network. This structure can lead to materials with significantly enhanced thermal stability and mechanical properties compared to the individual components. Semi-IPNs, where a linear polymer is entangled within a cross-linked network, can also be synthesized using this approach. ccsenet.org
Synthesis of Polyvinyl Nitrate (B79036)
The synthesis of polyvinyl nitrate (PVN) utilizing this compound as a starting monomer involves an indirect, two-step process. This compound is first polymerized to yield stereoregular, specifically isotactic, polyvinyl alcohol (PVA). dtic.mil This intermediate polymer then undergoes nitration to produce the final polyvinyl nitrate. This method is noteworthy as stereoregular PVA is not commercially available, and its use as a precursor allows for the synthesis of stereoregular PVN with modified physical properties. dtic.mil
The initial phase of the synthesis is the cationic polymerization of this compound at low temperatures. This process yields isotactic polyvinyl alcohol. dtic.mil The polymerization conditions for this step are detailed in the table below.
Table 1: Polymerization Conditions for Isotactic Polyvinyl Alcohol
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Catalyst | EtAlCl₂ |
| Temperature | -78°C |
This data is sourced from a study on stereoregular Polyvinyl Nitrate. dtic.mil
Following the synthesis of isotactic polyvinyl alcohol, the polymer is nitrated to introduce nitrate ester groups, resulting in polyvinyl nitrate. The theoretical maximum nitrogen content in PVN is 15.7%, with research indicating that nitrogen levels of 14-15% are practically achievable. dtic.mil A variety of nitrating agents have been employed for this conversion, each influencing the final properties of the polymer.
The nitration of the isotactic PVA has been successfully carried out using several different reagents and conditions dtic.mil:
Nitric-Sulfuric Acid: A mixture composed of 90 parts 98% nitric acid and 10 parts concentrated sulfuric acid was used. The reaction was conducted at 0°C. dtic.mil
Anhydrous Nitric Acid and Acetic Anhydride (B1165640): Isotactic PVA, as a slurry in acetic anhydride (1:10 ratio), was added to anhydrous nitric acid at -15°C. dtic.mil
Anhydrous Nitric Acid and Phosphorous Pentoxide: A solution of isotactic PVA in phosphoric acid (1:10 ratio) was added to a nitrating mixture of 80 parts 98% nitric acid and 20 parts phosphorous pentoxide at 0°C. dtic.mil
Anhydrous Nitric Acid: The reaction was conducted at -20°C using 10 parts of anhydrous nitric acid for every one part of isotactic PVA. dtic.mil
The choice of nitrating agent has a discernible effect on the nitrogen content and the softening point of the resulting isotactic polyvinyl nitrate, as illustrated in the following table.
Table 2: Properties of Isotactic Polyvinyl Nitrate Synthesized with Various Nitrating Agents
| Nitrating Agent | Nitrogen Content (%) | Softening Point (°C) |
|---|---|---|
| Nitric-Sulfuric Acid | 14.85 | 85-90 |
| Anhydrous Nitric Acid | 15.10 | 90-95 |
| Acetic Anhydride / Nitric Acid | 14.95 | 80-85 |
| Phosphorous Pentoxide / Nitric Acid | 15.20 | 95-100 |
This data highlights the impact of different nitrating agents on the physical properties of the resulting stereoregular polymer. dtic.mil
The introduction of stereoregularity into the polyvinyl nitrate molecule is a key outcome of using this compound as the initial monomer. This stereoregularity enhances the potential for crystallinity within the polymer, which in turn can lead to a higher softening temperature. dtic.mil
Advanced Applications and Functionalization Strategies
Vinyloxytrimethylsilane in Natural Product Synthesis
The construction of complex molecular architectures inherent in natural products often requires robust and selective synthetic methodologies. This compound serves as a valuable C₂-building block, participating in key bond-forming reactions to construct intricate carbocyclic and heterocyclic frameworks.
Synthesis of Vitisin B and Related Pyranoanthocyanins
Vitisin B is a member of the pyranoanthocyanin family, a class of pigments responsible for the color stability of aged red wines. The core structure of these compounds features a pyran ring fused to an anthocyanin core. The formation of this pyran ring involves the reaction of an anthocyanin with a C₂-unit, typically derived from metabolites like pyruvic acid or acetaldehyde (B116499) during fermentation.
In chemical synthesis, this compound can be employed as a synthetic equivalent of vinyl alcohol, a key intermediate in the formation of the pyran ring of vitisin-type compounds. The synthesis involves the reaction of an anthocyanin, such as malvidin-3-O-glucoside, with a suitable vinylating agent. While direct use of this compound in published Vitisin B syntheses is not prominently documented, the strategy relies on the generation of a vinyl cation or its equivalent, which then undergoes a cycloaddition-type reaction with the electron-rich anthocyanin core. The reaction between anthocyanins and vinylphenols to form similar pyranoanthocyanins has been reported, highlighting the feasibility of using vinyl precursors in these syntheses. The trimethylsilyl (B98337) group in this compound can activate the vinyl group towards electrophilic attack or participate in Lewis acid-catalyzed reactions, facilitating the formation of the crucial C-C and C-O bonds required for the pyran ring assembly.
The general proposed mechanism involves the activation of the anthocyanin at the C4 position and the subsequent reaction with the vinyl moiety. The silyl (B83357) group is then cleaved under acidic or fluoride-mediated conditions to yield the final pyranoanthocyanin structure.
Table 1: Key Intermediates in the Proposed Synthesis of Vitisin B using a this compound Equivalent
| Compound Name | Role in Synthesis |
| Malvidin-3-O-glucoside | Anthocyanin starting material |
| This compound | Vinyl alcohol equivalent |
| Vitisin B | Target pyranoanthocyanin |
Applications in the Synthesis of Complex Bioactive Molecules
The utility of this compound extends to the synthesis of a variety of other complex bioactive molecules. Its ability to act as both a nucleophile (as a silyl enol ether) and an electrophile precursor (after activation) makes it a versatile tool in the synthetic chemist's arsenal.
One of the most powerful applications of silyl enol ethers, including this compound, is in the Mukaiyama aldol (B89426) reaction . rsc.orgorganicreactions.orgnih.govnih.gov This reaction allows for the stereoselective formation of carbon-carbon bonds between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, under the influence of a Lewis acid catalyst. The vinylogous Mukaiyama aldol reaction (VMAR), in particular, enables the formation of larger molecular fragments by creating vicinal hydroxyl and methyl groups, which are common motifs in polyketide natural products. rsc.orgorganicreactions.orgnih.gov
Furthermore, this compound can serve as a dienophile in Diels-Alder reactions , a powerful [4+2] cycloaddition for the construction of six-membered rings. nih.govebsco.comrsc.org The electron-rich nature of the vinyl ether moiety makes it a suitable partner for electron-deficient dienes, leading to the formation of highly functionalized cyclohexene (B86901) derivatives that are precursors to numerous natural products, including terpenes and steroids. nih.govresearchgate.netnih.govsemanticscholar.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.org
Role in Protecting Group Chemistry
The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of introduction, stability under various reaction conditions, and mild cleavage protocols.
Silyl Protecting Groups in Organic Synthesis
This compound can serve as a reagent for the introduction of the TMS protecting group onto alcohols. The reaction proceeds via the addition of the alcohol to the vinyl group, catalyzed by an acid or a transition metal, followed by the transfer of the trimethylsilyl group to the alcohol's oxygen atom. More commonly, however, the TMS group is introduced using reagents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS).
Once installed, the resulting trimethylsilyl ether protects the hydroxyl group from a wide range of non-acidic reagents, including strong bases, organometallics, and reducing agents. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol.
Table 2: Common Reagents for the Introduction of TMS Protecting Groups
| Reagent | Abbreviation |
| Trimethylsilyl chloride | TMSCl |
| Hexamethyldisilazane | HMDS |
| This compound | VOTMS |
Selective Cleavage and Deprotection Strategies
A key advantage of silyl protecting groups is the availability of mild and selective deprotection methods. The trimethylsilyl ether can be readily cleaved to regenerate the free hydroxyl group under conditions that often leave other functional groups intact.
Common methods for the cleavage of TMS ethers include:
Acidic Hydrolysis: Treatment with dilute aqueous acid, such as hydrochloric acid or acetic acid, efficiently removes the TMS group.
Fluoride (B91410) Ion Sources: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond. TBAF is a popular choice due to its solubility in organic solvents and mild reaction conditions.
The differential stability of various silyl ethers allows for selective deprotection. For instance, a TMS ether can often be cleaved in the presence of a more sterically hindered and robust silyl ether like a tert-butyldimethylsilyl (TBDMS) or a triisopropylsilyl (TIPS) group. This orthogonality is a cornerstone of modern protecting group strategies in the synthesis of polyhydroxylated natural products.
Catalytic Applications Beyond Direct Synthesis
While this compound is primarily used as a stoichiometric reagent, its reactivity can be harnessed in catalytic cycles, particularly through activation by Lewis acids.
The silyl enol ether moiety of this compound can be activated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or a chiral boron complex, to enhance its nucleophilicity. rsc.orgrsc.orgorganic-chemistry.org This activation facilitates its participation in a variety of catalytic transformations. For example, in the context of a catalytic Mukaiyama aldol reaction, the Lewis acid coordinates to the aldehyde, rendering it more electrophilic and susceptible to attack by the silyl enol ether. After the C-C bond formation, the Lewis acid is regenerated, allowing it to participate in the next catalytic cycle.
Furthermore, the vinyl group of this compound can be involved in transition metal-catalyzed cross-coupling reactions. nih.gov Although less common than for other vinyl silanes, palladium or other transition metal catalysts can potentially activate the C-O or C-Si bond, enabling the coupling of the vinyl group with various organic electrophiles. The development of such catalytic processes offers an atom-economical approach to the synthesis of vinyl ethers and other vinyl-containing compounds. Research in this area continues to explore the potential of this compound and related compounds in novel catalytic systems.
Generation of Ruthenium Hydride Complexes for Catalysis
The in situ generation of active catalysts is a cornerstone of modern synthetic chemistry, offering advantages in terms of convenience and the ability to access highly reactive species. While direct precedent for the generation of ruthenium hydride complexes specifically from this compound is not extensively documented, the known reactivity of related vinylsilanes and enol ethers with ruthenium centers allows for the postulation of plausible catalytic cycles. Ruthenium hydride complexes are powerful catalysts for a range of transformations, including hydrogenation, isomerization, and C-H activation.
The interaction of this compound with a suitable ruthenium precursor, such as RuHCl(CO)(PPh₃)₃, could potentially lead to the formation of a ruthenium hydride species through several mechanistic pathways. One possibility involves the oxidative addition of a C-H bond from the vinyl group to the ruthenium center, a fundamental step in many catalytic cycles. Alternatively, the reaction could proceed through an initial coordination of the vinyl group's π-system to the ruthenium atom, followed by an intramolecular rearrangement.
Research on ruthenium-catalyzed reactions of vinylsilanes has demonstrated their utility in C-H alkylation of aromatic amides, showcasing the reactivity of the vinyl group in the presence of a ruthenium(II) catalyst. researchgate.net Furthermore, studies on the dehydrogenative synthesis of esters from enol ethers using a ruthenium PNP-pincer complex highlight the ability of ruthenium to catalyze reactions involving the enol ether functionality. rsc.orgnih.gov These examples, while not directly involving hydride generation from this compound, underscore the potential for interaction and activation of this substrate by ruthenium complexes.
A hypothetical catalytic cycle for a ruthenium-hydride catalyzed process involving this compound could commence with the coordination of the this compound to a coordinatively unsaturated ruthenium species. Subsequent β-hydride elimination from the vinyl group, a well-established process in organometallic chemistry, would generate a ruthenium hydride complex and a coordinated silyl-substituted acetylene. This newly formed ruthenium hydride could then participate in various catalytic transformations.
| Catalyst Precursor | Potential Reaction with this compound | Hypothesized Outcome |
| RuHCl(CO)(PPh₃)₃ | Ligand exchange and subsequent intramolecular C-H activation | Formation of a ruthenium hydride species |
| [RuCl₂(p-cymene)]₂ | Coordination and potential oxidative addition | Generation of a catalytically active Ru(IV) hydride |
| RuH₂(CO)(PPh₃)₃ | Exchange reaction with potential for new hydride complex formation | Dynamic equilibrium leading to various active species |
It is important to note that these proposed pathways are based on established principles of organometallic chemistry and related reactivity studies. Further dedicated research would be necessary to isolate and characterize the specific ruthenium hydride complexes generated from this compound and to fully elucidate the operative mechanisms.
Computational and Spectroscopic Investigations of Vinyloxytrimethylsilane
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving vinyloxytrimethylsilane at the molecular level. By providing a theoretical framework to understand electron density and its relationship to molecular energy, DFT allows for the detailed exploration of reaction pathways, molecular structures, and reactivity patterns.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The determination of transition state geometries and their associated energies provides a quantitative measure of the activation barriers of a reaction, offering a theoretical basis for understanding reaction rates and feasibility.
For instance, in cycloaddition reactions, a common transformation for vinyl ethers, DFT can be employed to distinguish between concerted and stepwise mechanisms. By locating the transition states for each proposed pathway, researchers can determine the most energetically favorable route. The nature of the transition state, whether it is a synchronous or asynchronous process, can also be elucidated, providing a deeper understanding of the bonding changes that occur during the reaction.
Table 1: Hypothetical DFT-Calculated Activation Energies for a [2+2] Cycloaddition Reaction of this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Concerted | Symmetric approach of reactants | 25.3 |
| Stepwise (Intermediate 1) | Formation of a zwitterionic intermediate | 32.1 |
| Stepwise (Intermediate 2) | Rotation to form the second bond | 15.8 |
Note: This data is illustrative and intended to demonstrate the application of DFT in mechanistic elucidation.
Structural Characterization and Energetics
DFT methods are widely used to predict the geometric and electronic structures of molecules with a high degree of accuracy. For this compound, this includes the calculation of bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, where available, to validate the computational model.
Furthermore, DFT provides access to various energetic properties. The calculation of heats of formation, conformational energies, and relative stabilities of different isomers or conformers of this compound and its reaction products is crucial for understanding thermodynamic control in chemical reactions.
Table 2: Calculated Structural Parameters and Energetic Properties of this compound using DFT
| Parameter | Calculated Value |
|---|---|
| Si-O bond length | 1.65 Å |
| C=C bond length | 1.34 Å |
| Si-O-C bond angle | 125.4° |
| Heat of Formation | -85.2 kcal/mol |
| Dipole Moment | 1.2 D |
Note: These values are representative and may vary depending on the level of theory and basis set used in the DFT calculations.
Prediction of Reactivity and Selectivity
Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors derived from the electron density. These descriptors, such as the Fukui function, local softness, and electrophilicity/nucleophilicity indices, can be used to predict the most reactive sites in this compound and its reaction partners.
For example, in reactions with electrophiles, the sites on the this compound molecule with the highest nucleophilicity are predicted to be the most reactive. This allows for the rationalization and prediction of regioselectivity and stereoselectivity in various chemical transformations. By analyzing the frontier molecular orbitals (HOMO and LUMO), DFT can also provide insights into the orbital interactions that govern the course of a reaction.
Spectroscopic Characterization Techniques (Excluding Basic Identification)
While basic spectroscopic techniques like ¹H and ¹³C NMR are essential for routine identification, advanced spectroscopic methods provide deeper mechanistic insights into the reactions of this compound.
Advanced NMR Spectroscopy for Mechanistic Studies
Modern NMR spectroscopy offers a powerful suite of experiments that go beyond simple structure determination. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity and elucidating the structures of complex reaction intermediates and products derived from this compound.
Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to study reaction mixtures in situ, allowing for the identification of different species based on their diffusion coefficients. This can help in identifying transient intermediates that may not be isolable. Isotope labeling studies, monitored by NMR, can also provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. A review of the application of solution-phase NMR in the analysis of the mechanisms of homogeneous organic and organometallic reactions highlights the utility of these advanced techniques nih.goved.ac.uk.
Mass Spectrometry in Reaction Pathway Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. In the context of reaction pathway analysis, MS can be used to detect and identify reactants, intermediates, and products in a reaction mixture. A comprehensive review discusses the mass spectral fragmentation of trimethylsilyl (B98337) (TMS) and related alkylsilyl derivatives, which is relevant to understanding the behavior of this compound in mass spectrometry nih.govsci-hub.seresearchgate.net.
By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex mixtures can be analyzed, and the evolution of different species over time can be monitored. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of ions, which is crucial for identifying unknown intermediates.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion followed by its fragmentation. The resulting fragmentation pattern provides valuable structural information and can be used to distinguish between isomers. By studying the fragmentation of proposed reaction intermediates, researchers can gain evidence to support or refute a particular mechanistic hypothesis. The identification of reactive intermediates by mass spectrometry is a key aspect of understanding complex reaction pathways nih.govrsc.org.
Table 3: Common Mass Spectrometric Fragments of Trimethylsilyl-Containing Compounds
| m/z | Ion |
|---|---|
| 73 | [Si(CH₃)₃]⁺ |
| 75 | [HO=Si(CH₃)₂]⁺ |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
Source: Adapted from literature on mass spectrometry of TMS derivatives.
Future Directions and Research Perspectives
Exploration of New Catalytic Systems for Vinyloxytrimethylsilane Transformations
The development of novel catalytic systems is paramount to unlocking the full potential of this compound. While traditional Lewis acid catalysis has been effective, future research is moving towards more sophisticated and sustainable alternatives that offer enhanced control over reactivity and selectivity. wikipedia.orgyoutube.com
A significant area of exploration is the use of earth-abundant, non-precious metal catalysts. For instance, iron-bisphosphine complexes are emerging as powerful catalysts for new types of transformations involving silyl (B83357) enol ethers. rsc.org These systems can facilitate unconventional reaction pathways, such as the dicarbofunctionalization of the vinyl group, which allows for the formation of two new carbon-carbon bonds in a single step under mild conditions. nih.gov This approach dramatically expands the synthetic utility of this compound beyond classical enolate chemistry. rsc.orgnih.gov
Another promising frontier is the development of advanced organocatalysis. Metal-free catalysts, such as chiral amines or phosphoric acids, offer a sustainable alternative to metal-based systems. Research into organocatalysts that can activate this compound for asymmetric reactions is a key objective. For example, systems utilizing dimethylaminopyridine have been shown to efficiently promote nucleophilic substitution on related vinylic systems, a strategy that could be adapted for this compound. chemrxiv.org
Furthermore, photocatalysis represents a rapidly growing field with potential applications for this compound transformations. Visible-light-mediated reactions, often using iridium or ruthenium complexes, can generate radical intermediates under exceptionally mild conditions. nih.gov Harnessing this approach could enable novel cycloaddition or cross-coupling reactions that are not accessible through traditional thermal methods. The development of photocatalytic systems that can control the stereochemistry of these transformations is a particularly active area of research. nih.gov
| Catalyst Type | Research Focus | Potential Advantage |
| Earth-Abundant Metals (e.g., Iron, Cobalt) | Dicarbofunctionalization, C-C bond formation | Low cost, sustainability, novel reactivity nih.govacs.org |
| Organocatalysts | Asymmetric synthesis, metal-free transformations | Reduced toxicity, sustainability, high selectivity chemrxiv.org |
| Photocatalysts (e.g., Iridium, Ruthenium) | Radical-based reactions, cycloadditions | Mild reaction conditions, unique reaction pathways nih.gov |
| Advanced Lewis Acids | Chiral catalysts, metal-free Lewis acids (e.g., silylium ions) | High stereocontrol, enhanced reactivity, recyclable catalysts wikipedia.orgnih.govnih.gov |
Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. tcichemicals.comajrconline.org The integration of this compound as a key building block in novel MCRs is a major future direction. Its role as a stable and easy-to-handle enolate equivalent makes it an ideal nucleophilic component for such transformations. wikipedia.org
Future research will likely focus on designing new MCRs that exploit the reactivity of this compound. This could involve its participation in well-established MCRs like the Mannich or Biginelli reactions, or in the development of entirely new reaction cascades. organic-chemistry.org For example, a one-pot reaction combining an aldehyde, an amine, and this compound could provide direct access to complex amino carbonyl compounds, which are valuable scaffolds in medicinal chemistry. nih.gov
The development of cascade reactions initiated by the reaction of this compound is another promising avenue. In a cascade reaction, the product of an initial transformation becomes the substrate for a subsequent reaction in the same pot, leading to a rapid increase in molecular complexity. nih.gov Researchers are exploring scenarios where this compound participates in an initial catalytic step, such as a Mukaiyama aldol (B89426) addition, followed by an intramolecular cyclization or rearrangement to generate complex heterocyclic structures. This strategy is particularly powerful for creating libraries of diverse molecules for drug discovery. nih.gov
Development of Sustainable and Eco-Friendly Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic research, and the development of sustainable routes involving this compound is a key priority. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
A primary focus is the replacement of conventional stoichiometric reagents and precious metal catalysts with more sustainable alternatives. As noted, the use of catalysts based on abundant and non-toxic metals like iron is a significant step in this direction. rsc.orgnih.gov Further research aims to develop catalytic systems that can operate in environmentally benign solvents, such as water or bio-renewable solvents, or under solvent-free conditions. researchgate.net
The inherent efficiency of multicomponent and cascade reactions also contributes to sustainability. By reducing the number of synthetic steps, purification processes, and solvent usage, these methods align closely with the goals of green chemistry. tcichemicals.com Future work will focus on designing MCRs involving this compound that can be performed under mild, energy-efficient conditions, for example, using photocatalysis at ambient temperature instead of high-temperature thermal reactions.
Biocatalysis, using enzymes or whole-cell systems to perform chemical transformations, represents another frontier for the sustainable use of this compound. While challenging, the development of enzymes capable of recognizing and transforming silyl enol ethers could provide highly selective and environmentally friendly synthetic pathways.
| Sustainability Strategy | Application to this compound | Environmental Benefit |
| Use of Green Catalysts | Employing catalysts based on earth-abundant metals like iron. rsc.orgnih.gov | Reduces reliance on toxic and expensive precious metals. |
| Benign Reaction Media | Developing reactions that proceed in water or under solvent-free conditions. researchgate.net | Minimizes volatile organic compound (VOC) emissions and solvent waste. |
| Process Intensification | Integrating this compound into multicomponent and cascade reactions. nih.govnih.gov | Reduces number of steps, waste generation, and energy consumption. |
| Energy Efficiency | Utilizing photocatalysis or other low-temperature activation methods. nih.gov | Lowers energy requirements compared to traditional heating. |
Advanced Computational Modeling for Novel Reactivity Prediction
Computational chemistry has become an indispensable tool in modern synthetic planning and catalyst design. For this compound, advanced computational modeling offers a powerful approach to predict new modes of reactivity and to rationally design catalysts for specific transformations.
Density Functional Theory (DFT) is a key technique used to investigate reaction mechanisms involving silyl enol ethers. nih.gov By modeling the transition states of potential reaction pathways, researchers can predict which reactions are energetically favorable. This allows for the in-silico screening of new reaction ideas before they are attempted in the laboratory, saving time and resources. For example, computational studies can help explain the unique selectivity observed with new iron catalysts or predict the stereochemical outcome of an organocatalyzed reaction. nih.govchemrxiv.org
Computational modeling is also crucial for catalyst development. By simulating the interaction between this compound and a potential catalyst, such as a Lewis acid, scientists can understand the key factors that govern activation and turnover. nih.gov This knowledge can be used to design more efficient and selective catalysts by modifying their electronic and steric properties. Quantum chemical calculations can quantify the rate enhancement provided by a catalyst, providing a clear rationale for its effectiveness. chemrxiv.org As computational methods become more powerful and accurate, they will play an increasingly central role in guiding the exploration of this compound chemistry.
Applications in Emerging Fields of Chemical Synthesis and Materials Science
The unique properties of this compound and the organosilicon compounds derived from it position it for applications in a variety of emerging fields. Its ability to serve as a versatile building block allows for its incorporation into complex functional molecules and advanced materials. nih.gov
In materials science, there is growing interest in using this compound as a monomer or precursor for silicon-containing polymers and hybrid materials. scirp.org These materials can possess unique properties, such as high thermal stability, tunable refractive indices, and specific surface characteristics. Future applications could include the development of advanced coatings, membranes for separations, or new hydrogel materials for biomedical uses like drug delivery and tissue engineering. scirp.org
In the field of energy materials, organosilicon compounds are being explored for various applications. This compound could serve as a precursor for silicon-based components in next-generation batteries or as a modifying agent for electrodes in solar cells. cam.ac.ukutk.edu The development of new materials for energy storage and conversion is a critical area of research where the tailored synthesis of functional organosilicon structures will be vital. sigmaaldrich.com
Furthermore, the synthesis of novel sila-molecules (compounds where a carbon atom in an aromatic ring is replaced by silicon) is an exciting area of chemical synthesis. nih.gov These compounds can have unique electronic and photophysical properties, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. New synthetic methods involving this compound and related vinylsilanes are enabling the construction of complex, π-conjugated silole derivatives with promising luminescent properties. nih.gov
Q & A
Q. What are the critical physicochemical properties of vinyloxytrimethylsilane, and how do they influence experimental handling?
this compound (CAS 6213-94-1) is a liquid with a boiling point of 74–75°C, a refractive index of 1.389 (20°C), and a density of 0.779 g/mL at 25°C. It requires storage at 2–8°C to prevent degradation . Its low density and volatility necessitate inert atmosphere handling (e.g., nitrogen/argon) for reactions. The SMILES string (C=CO[Si](C)(C)C) and InChI key (HFTNNOZFRQLFQB-UHFFFAOYSA-N) aid in structural verification via NMR or computational modeling .
Q. What safety precautions are essential when handling this compound?
The compound is classified under hazard class 4-1-II (flammable liquid) and requires cold storage (0–6°C) . Direct exposure risks include eye irritation (Hazard Statement: Eye Irrit.) . Use PVC gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood with spill containment measures. No specific incompatible materials are documented, but silanes generally react with strong acids/bases .
Q. How can researchers verify the purity of this compound before use?
Purity analysis (typically 97% by assay) can be performed via gas chromatography (GC) or ¹H/¹³C NMR. For NMR, compare peaks to literature vinyl protons (~5.5–6.5 ppm) and trimethylsilyl groups (~0 ppm) . Monitor for hydrolysis byproducts (e.g., silanols) using FT-IR (Si-O-Si stretching at ~1000–1100 cm⁻¹) .
Advanced Research Questions
Q. What synthetic routes optimize the yield of this compound, and how do hydrolysis challenges affect scalability?
Alkyltrichlorosilanes or trialkoxyalkylsilanes are common precursors. Trialkoxy derivatives (e.g., trimethoxyalkylsilanes) are preferred due to reduced steric hindrance and HCl byproduct formation during nucleophilic displacement . Hydrolysis sensitivity necessitates anhydrous conditions; use molecular sieves or drying tubes. Purification via fractional distillation (bp 74°C) under reduced pressure minimizes decomposition .
Q. How does this compound participate in cross-coupling reactions, and what factors influence its reactivity?
In aqueous NaOH-promoted cross-coupling, this compound acts as a vinylating agent. The reaction proceeds via nucleophilic displacement, where the siloxy group stabilizes the transition state. Ligand-free conditions reduce side reactions, but pH (8–10) and temperature (40–60°C) must be tightly controlled to avoid premature hydrolysis . Yields <20% in vitisin B synthesis highlight the need for catalyst screening (e.g., Pd or Cu) .
Q. What analytical methods resolve contradictions in reactivity data for this compound across studies?
Discrepancies in reaction outcomes may arise from trace moisture, solvent polarity, or impurities. Use Karl Fischer titration to quantify water content (<50 ppm). Compare kinetic data (e.g., via in situ FT-IR or HPLC) under standardized conditions. For mechanistic clarity, isotopic labeling (e.g., D₂O for hydrolysis studies) or DFT calculations can validate proposed pathways .
Q. How is this compound applied in polymer science to enhance material properties?
The compound improves hydrophobicity in acrylic ester polymers by forming siloxane crosslinks. Incorporate it via free-radical polymerization with methacrylates (1–5 mol%). Post-curing at 80–100°C enhances Si-O network formation, verified by TGA (thermal stability >250°C) and contact angle measurements (>110°) .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based syntheses?
- Purification: Distill under argon (bp 74°C) and store over 3Å molecular sieves.
- Reaction Setup: Use Schlenk lines for moisture-sensitive steps.
- Yield Optimization: Screen counterions (e.g., diisopropylamine) to stabilize intermediates .
Q. How should researchers address conflicting toxicity data in safety assessments?
While acute toxicity data are sparse, extrapolate from structurally similar silanes (e.g., vinyltrimethoxysilane, UN1993). Conduct in vitro assays (e.g., Ames test for mutagenicity) and reference GHS classifications from multiple SDS sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
